

Spectroscopic Analysis of 1,1,1,2,2-Pentafluoropropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,1,2,2-Pentafluoropropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,1,1,2,2-pentafluoropropane** (HFC-245cb). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for **1,1,1,2,2-pentafluoropropane** is $C_3H_3F_5$, with a molecular weight of 134.05 g/mol .^[1] The structural formula is $CH_3-CF_2-CF_3$. Spectroscopic analysis provides confirmation of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1,1,1,2,2-pentafluoropropane** by providing information about the chemical environment of the hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei.

Table 1: NMR Spectroscopic Data for **1,1,1,2,2-Pentafluoropropane**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	Data not available	CH_3		
^{13}C	Data not available	C1, C2, C3		
^{19}F	Data not available	CF_2 , CF_3		

Note: Specific chemical shift and coupling constant data for **1,1,1,2,2-pentafluoropropane** are available on SpectraBase. A Varian EM-360 instrument was used for the ^{19}F NMR data acquisition.[1] A detailed interpretation would reveal a triplet for the $-\text{CF}_3$ group due to coupling with the adjacent $-\text{CF}_2-$ group, and a quartet for the $-\text{CF}_2-$ group due to coupling with the $-\text{CF}_3$ group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. The vapor phase IR spectrum of **1,1,1,2,2-pentafluoropropane** is available on SpectraBase.[1]

Table 2: Key IR Absorptions for **1,1,1,2,2-Pentafluoropropane**

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available	C-H stretching	
Data not available	C-F stretching	
Data not available	C-C stretching	

Note: The spectrum is expected to be dominated by strong C-F stretching absorptions, typically in the $1400\text{-}1000\text{ cm}^{-1}$ region. C-H stretching vibrations from the methyl group would appear around $3000\text{-}2850\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The gas chromatography-mass spectrometry (GC-MS) data for **1,1,1,2,2-pentafluoropropane** is available on SpectraBase.[\[1\]](#)

Table 3: Mass Spectrometry Data for **1,1,1,2,2-Pentafluoropropane**

m/z	Relative Intensity (%)	Possible Fragment
Data not available		$[\text{C}_3\text{H}_3\text{F}_5]^+$ (Molecular Ion)
Data not available		$[\text{C}_2\text{F}_5]^+$
Data not available		$[\text{CF}_3]^+$
Data not available		$[\text{CH}_3\text{CF}_2]^+$

Note: The mass spectrum will show the molecular ion peak and various fragment ions resulting from the cleavage of C-C and C-F bonds. Common fragments for fluorinated alkanes include the loss of fluorine atoms and cleavage of the carbon chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a volatile fluorinated propane like **1,1,1,2,2-pentafluoropropane**.

NMR Spectroscopy (^1H , ^{13}C , ^{19}F)

- **Sample Preparation:** A solution of **1,1,1,2,2-pentafluoropropane** is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl_3 , acetone- d_6) in a 5 mm NMR tube. A reference standard, such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR or CFCl_3 for ^{19}F NMR, is added.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H , ^{13}C , or ^{19}F). Standard acquisition parameters, including pulse width, acquisition time, and relaxation delay, are set.

- Data Acquisition: For ^1H and ^{13}C NMR, both proton-decoupled and coupled spectra may be acquired. For ^{19}F NMR, proton-decoupled spectra are common to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Gas Phase): A gas cell with KBr or NaCl windows is evacuated. A small amount of **1,1,1,2,2-pentafluoropropane** is introduced into the cell to a pressure of a few millibars.
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty gas cell is recorded.
- Data Acquisition: The IR spectrum of the sample is recorded by passing an infrared beam through the gas cell. Multiple scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions and intensities are then identified.

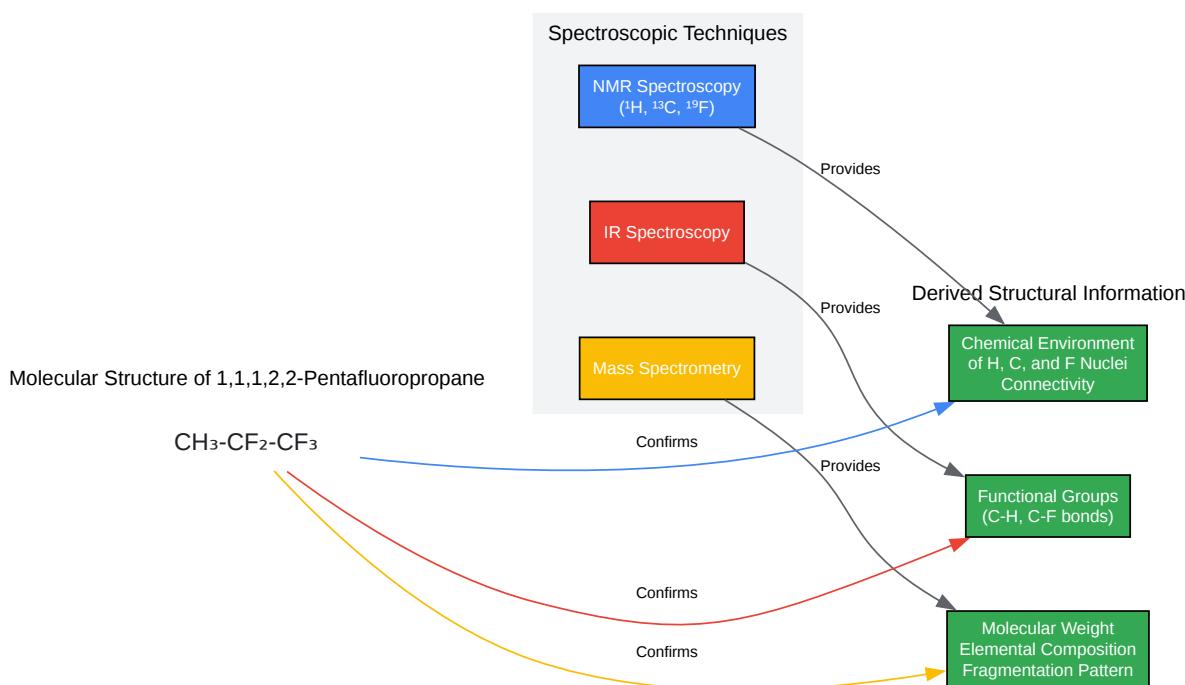
Mass Spectrometry (GC-MS)

- Sample Introduction: A dilute solution of **1,1,1,2,2-pentafluoropropane** in a volatile solvent is injected into the gas chromatograph (GC). The GC separates the compound from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons to form a molecular ion and fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

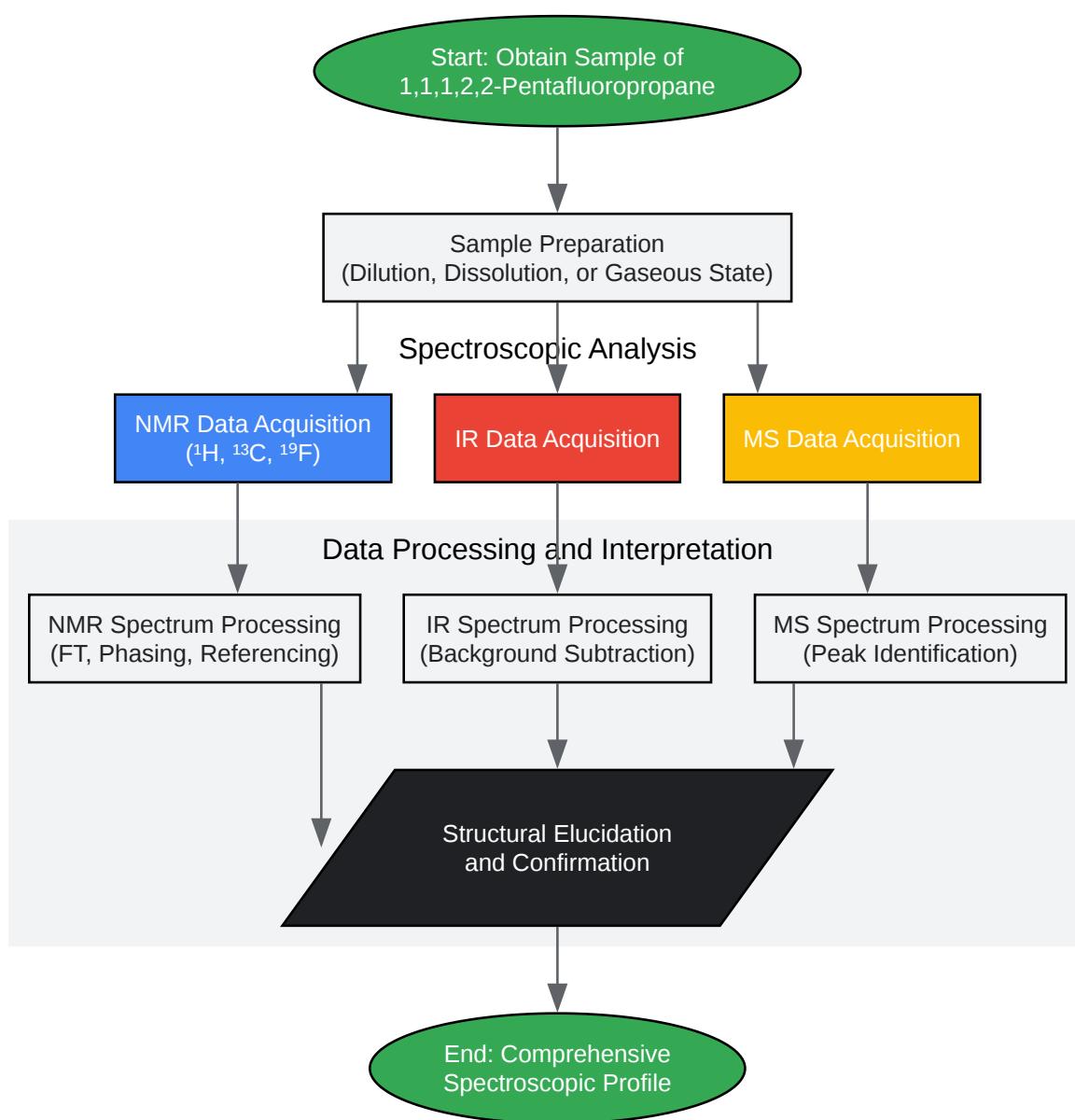
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for analysis.



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Caption: Spectroscopic techniques for structural elucidation.



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Caption: Generalized experimental workflow for analysis.

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References

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